Lentinic acid - 12705-98-5

Lentinic acid

Catalog Number: EVT-272992
CAS Number: 12705-98-5
Molecular Formula: C12H22N2O10S4
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lentinic acid, also known as lentinate, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Lentinic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, lentinic acid is primarily located in the cytoplasm. Outside of the human body, lentinic acid can be found in mushrooms. This makes lentinic acid a potential biomarker for the consumption of this food product.
Classification

Lentinic acid can be classified as:

  • Chemical Class: Sulfonated dipeptide
  • Molecular Formula: C₉H₁₃N₃O₅S
  • Biological Source: Primarily isolated from shiitake mushrooms (Lentinula edodes)
Synthesis Analysis

The synthesis of lentinic acid has been explored through various methods, notably involving enzymatic and chemical pathways.

Molecular Structure Analysis

The molecular structure of lentinic acid is characterized by its unique sulfur-containing framework:

  • Backbone Structure: It features a carbon skeleton with multiple sulfur atoms integrated into its structure.
  • Functional Groups: The presence of sulfoxides and a sulfone group contributes to its reactivity and biological activity.
  • Structural Data: The specific arrangement of atoms allows for interactions with enzymes that facilitate its conversion into other biologically active compounds.

Structural Representation

While a detailed structural formula can be visualized through molecular modeling software, it typically shows:

  • A central carbon chain with attached amino acids forming the dipeptide structure.
  • Sulfur atoms positioned to enhance reactivity with other chemical species.
Chemical Reactions Analysis

Lentinic acid participates in several chemical reactions that are crucial for its transformation into other compounds:

  1. Enzymatic Reactions:
    • The primary reaction involves the action of LEGGT on lentinic acid, leading to the production of lenthionine.
    • Hydrolytic reactions facilitated by LECSL convert intermediates into more stable forms.
  2. Non-Enzymatic Reactions:
    • Lentinic acid can also undergo non-enzymatic degradation under certain conditions, resulting in various by-products including formaldehyde and dithioheterocyclic compounds .
  3. Reaction Conditions:
    • Optimal conditions for these reactions often include specific pH levels (around 7) and controlled temperature environments to maximize enzyme activity.
Mechanism of Action

The mechanism through which lentinic acid exerts its effects primarily revolves around its conversion into lenthionine:

  1. Enzymatic Pathway:
    • Lentinic acid serves as a substrate for LEGGT, which catalyzes the cleavage of peptide bonds.
    • Following this reaction, LECSL facilitates further transformations leading to thiosulfinate formation.
  2. Biological Activity:
    • The resulting compounds, particularly lenthionine, exhibit antioxidant properties and contribute to flavor profiles in culinary applications.
  3. Research Insights:
    • Studies have shown that manipulating the enzymatic pathways can enhance yields of desired products like lenthionine from lentinic acid .
Physical and Chemical Properties Analysis

Lentinic acid possesses distinct physical and chemical properties:

  • Physical State: Typically exists as a solid or crystalline form when isolated from biological sources.
  • Solubility: Soluble in water due to its polar functional groups.
  • Stability: Sensitive to heat and pH changes; stability can be compromised under extreme conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of sulfur functional groups.

Relevant Data

  • Melting Point: Specific data on melting points may vary depending on purity but typically falls within a defined range for organic compounds.
  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to analyze its structure and confirm identity.
Applications

Lentinic acid has several scientific applications:

  1. Food Industry:
    • Used as a flavor enhancer due to its contribution to umami taste profiles in shiitake mushrooms.
  2. Nutraceuticals:
    • Investigated for potential health benefits including antioxidant properties and immune system support.
  3. Biochemical Research:
    • Serves as a model compound for studying enzymatic reactions involving sulfur-containing compounds.
  4. Synthetic Chemistry:
    • Acts as a precursor in synthetic pathways aimed at producing more complex organosulfur compounds.
Biosynthesis Pathways and Precursor Roles in Shiitake Mushrooms

Enzymatic Conversion of Lentinic Acid to Lenthionine

Lentinic acid (γ-glutamyl-3,4-dimethylsulfoxide-L-cysteine sulfoxide) serves as the primary precursor for the characteristic sulfur aroma in Lentinula edodes. Its enzymatic conversion involves a two-step process catalyzed by γ-glutamyl transpeptidase (LEGGT) and cystine sulfoxide lyase (LECSL), generating volatile cyclic sulfur compounds like lenthionine (1,2,3,5,6-pentathiepane) [1] [8].

γ-Glutamyl Transpeptidase (LEGGT) in Hydrolysis of Lentinic Acid

LEGGT initiates lenthionine biosynthesis by hydrolyzing lentinic acid’s γ-glutamyl moiety, producing glutamyl lentinic acid and free glutamate. Key characteristics include:

  • Autocleavage Mechanism: LEGGT undergoes self-processing to form active heterodimers. The enzyme’s heavy chain anchors it to membranes, while the light chain contains the catalytic Thr residue critical for nucleophilic attack on lentinic acid’s γ-glutamyl bond [7] [10].
  • Inducible Expression: LEGGT transcription increases significantly under oxidative stress or inducer exposure (e.g., citric acid), enhancing lentinic acid hydrolysis. Optimal activity occurs at 406 μM citric acid and 15.6 days of treatment, yielding 130 μg/g lenthionine [1].
  • Stereospecificity: LEGGT exhibits strict specificity for γ-glutamyl donors like glutathione or lentinic acid but broad acceptor flexibility (water, amino acids, or peptides) [7].

Table 1: Optimization of LEGGT Activity via Response Surface Methodology

FactorOptimal LevelLenthionine Yield
Citric Acid Concentration406 μM/L130 μg/g
Treatment Duration15.6 days
Temperature25°C

Cystine Sulfoxide Lyase (LECSL) in Intermediate Formation

LECSL catalyzes the second step by cleaving the C-S bond in glutamyl lentinic acid, forming unstable thiosulfinate intermediates. Key features include:

  • PLP-Dependent Mechanism: As a pyridoxal-5′-phosphate (PLP)-dependent enzyme, LECSL facilitates β-elimination of sulfoxides, releasing reactive sulfenic acids and pyruvate. These acids spontaneously condense into cyclic polysulfides like lenthionine [8] [2].
  • Gene-Enzyme Correlation: Csl gene expression and LECSL activity rise during fruiting body maturation, peaking at 3,575.6 U/g in mature mushrooms. Silencing Csl reduces lenthionine by >80%, confirming its indispensable role [8].
  • Substrate Channeling: LECSL associates with LEGGT in vivo, enabling direct transfer of glutamyl lentinic acid to minimize intermediate degradation [1].

Table 2: LEGGT and LECSL Activities During Shiitake Development

Growth StageLEGGT Activity (U/g)LECSL Activity (U/g)
Mycelia4.717.1
Young Fruiting Body40.23,210.4
Mature Fruiting Body54.13,575.6

Non-Enzymatic Reactions in Cyclic Sulfur Compound Synthesis

Following enzymatic steps, lenthionine formation occurs spontaneously through non-enzymatic reactions:

  • Polymerization of Thiosulfinates: LECSL-derived thiosulfinates decompose into dithioheterocyclic propane, formaldehyde, and sulfate. The propane intermediate polymerizes into pentathiepanes (lenthionine) or tetrathiolanes (1,2,4-trithiolane) [1] [6].
  • Environmental Modulation:
  • pH Dependence: Alkaline conditions (pH 8.0) during rehydration accelerate lenthionine generation by promoting thiosulfinate breakdown [4].
  • Thermal Activation: Drying at 40–70°C increases lentinic acid by 300%, while subsequent soaking at 70°C enhances lenthionine yield via thermal degradation of precursors [4] [6].
  • Product Instability: Lenthionine degrades rapidly upon heating (>90°C), explaining aroma loss during cooking [6].

Lentinic Acid as a Biomarker for Odor-Rich Shiitake Strains

Lentinic acid accumulation directly correlates with the aroma potential of shiitake strains:

  • Drying-Induced Accumulation: During dehydration at 40°C, lentinic acid content increases by 400% within 4 hours. This "heat-shock response" upregulates biosynthetic enzymes, making dried mushrooms richer in precursors than fresh counterparts [4].
  • Rehydration-Driven Aroma: Dried shiitake mushrooms exhibit minimal odor until rehydrated in pH 8.0 buffer, where lentinic acid converts to lenthionine. Strains with >200 mg/kg lentinic acid produce 6-fold higher lenthionine post-rehydration [4].
  • Breeding Applications: Screening mutants for high lentinic acid (>150 mg/kg) identifies odor-rich cultivars, streamlining development of premium aroma strains [4] [8].

Table 3: Lentinic Acid Dynamics During Drying and Rehydration

Processing StageLentinic Acid ContentLenthionine Yield
Fresh Mushrooms50 mg/kgLow
Dried (40°C, 4 h)200 mg/kgUndetectable
Rehydrated (pH 8.0)30 mg/kgHigh

Compounds Mentioned

Properties

CAS Number

12705-98-5

Product Name

Lentinic acid

IUPAC Name

2-amino-5-[[1-carboxy-2-(methylsulfonylmethylsulfinylmethylsulfinylmethylsulfinyl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C12H22N2O10S4

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C12H22N2O10S4/c1-28(23,24)7-27(22)6-26(21)5-25(20)4-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h8-9H,2-7,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)

InChI Key

YJXVNZXKWINDJO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CS(=O)CS(=O)CS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Lentinic acid;

Canonical SMILES

CS(=O)(=O)CS(=O)CS(=O)CS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

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